4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid
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Overview
Description
4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenylsulfamoyl moiety, which is further connected to a benzoic acid core. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 3-trifluoromethyl aniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistent quality and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include sulfone derivatives, sulfide or thiol compounds, and various substituted benzoic acid derivatives.
Scientific Research Applications
4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects or changes in cellular functions.
Comparison with Similar Compounds
- 4-(Trifluoromethylsulfonyl)-benzoic acid
- 3-(Trifluoromethyl-phenylsulfamoyl)-acrylic acid
- 4-(Trifluoromethyl-phenylsulfamoyl)-phenylboronic acid
Comparison: Compared to these similar compounds, 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the benzoic acid core enhances its solubility and reactivity, making it more versatile for various applications.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)10-2-1-3-11(8-10)18-23(21,22)12-6-4-9(5-7-12)13(19)20/h1-8,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPXPKAQTBKIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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